molecular formula C10H11BrFN B15311440 2-(3-Bromo-2-fluorophenyl)pyrrolidine

2-(3-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B15311440
M. Wt: 244.10 g/mol
InChI Key: LAWVVZKMCMFAJQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)pyrrolidine (CAS 1273608-66-4) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a pyrrolidine ring substituted with both bromo and fluoro functional groups on the phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules. The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. The fluorine atom, in particular, is a key modifier used to fine-tune the properties of drug candidates. Its high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability, while also inducing conformational biases that enhance binding to biological targets . The presence of both bromine and fluorine on the aromatic ring provides distinct sites for further chemical modification via cross-coupling reactions and other transformations, allowing researchers to efficiently explore structure-activity relationships. Compounds with pyrrolidine and related heterocyclic cores, especially those containing halogenated aryl groups, are frequently investigated for their central nervous system (CNS) activity. Research on structurally similar molecules has demonstrated potent anticonvulsant properties in preclinical models, such as the maximal electroshock seizure (MES) test, highlighting the potential of this chemotype in developing new therapeutic agents for neurological disorders . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All materials must be handled by qualified and trained laboratory personnel in accordance with appropriate safety protocols.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2

InChI Key

LAWVVZKMCMFAJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using reagents such as bromine (Br2) and a fluorinating agent like Selectfluor.

    Formation of Pyrrolidine Ring: The brominated and fluorinated phenyl compound is then subjected to a cyclization reaction with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate (KMnO4) can introduce additional functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products Formed

    Substitution Products: Azides, nitriles

    Oxidation Products: Alcohols, ketones

    Coupling Products: Biaryl compounds

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 2-(3-Bromo-2-fluorophenyl)pyrrolidine include:

Compound Name CAS RN Molecular Formula Substituent Positions (Phenyl Ring) Key Applications/Studies
This compound Not provided C₁₀H₁₁BrFN Br: 3; F: 2 Prostacyclin analog synthesis
2-(3-Bromo-4-fluorophenyl)pyrrolidine 1260742-59-3 C₁₀H₁₁BrFN Br: 3; F: 4 Unspecified (chemical supplier data)
2-(Hydroxymethyl)pyrrolidine derivatives N/A Varies Hydroxymethyl groups on pyrrolidine Molecular recognition, drug design
1-(1-Phenylcyclohexyl)pyrrolidine N/A C₁₅H₂₁N Cyclohexyl-phenyl substitution Dependence studies in primates

Key Observations :

  • Halogen Position Effects: The position of fluorine (2- vs.
  • Functional Group Variations : Hydroxymethyl substitutions on pyrrolidine (e.g., trans-configuration in ) enhance solubility and hydrogen-bonding capacity, critical for molecular recognition .

Physicochemical and Pharmacological Properties

  • Biological Activity : While this compound is used in prostacyclin analogs, 1-(1-Phenylcyclohexyl)pyrrolidine exhibits stimulant properties in primate models, underscoring the impact of structural modifications on biological outcomes .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-2-fluorophenyl)pyrrolidine, and what critical parameters influence yield?

  • Methodological Answer: Synthesis typically involves halogenated aromatic precursors and pyrrolidine coupling. Key steps include:
  • Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-pyrrolidine bond formation .
  • Optimization of reaction conditions (e.g., palladium catalysts, ligand selection, solvent polarity) to mitigate steric hindrance from the bromo-fluorine substituents .
  • Purification: Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluorine) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer:
  • Spectroscopic Techniques:
  • ¹H/¹³C NMR: Confirm substitution patterns on the phenyl ring and pyrrolidine connectivity .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected at m/z 256.02) .
  • X-ray Crystallography: Resolve stereochemical ambiguities (if applicable) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Br, F percentages .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer:
  • Computational Studies: Use DFT calculations to model transition states and assess electronic effects of bromine/fluorine on reaction barriers (e.g., charge distribution at the C-Br bond) .
  • Kinetic Isotope Effects (KIE): Probe rate-determining steps in catalytic cycles (e.g., oxidative addition vs. transmetallation) .
  • In Situ Spectroscopy: Monitor intermediates via Raman or IR during reactions .

Q. How can contradictory data on the biological activity of halogenated pyrrolidine derivatives be resolved?

  • Methodological Answer:
  • Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines , focusing on variables (e.g., cell lines, assay protocols) .
  • Dose-Response Reevaluation: Test the compound across broader concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural-Activity Relationship (SAR): Synthesize analogs (e.g., replacing Br with Cl or modifying pyrrolidine substituents) to isolate contributing factors .

Q. What experimental designs optimize catalytic efficiency in asymmetric syntheses involving this compound?

  • Methodological Answer:
  • Factorial Design: Vary factors (catalyst loading, temperature, solvent) to identify interactions affecting enantiomeric excess (%ee) .
    Example:
FactorLevels TestedResponse (Yield/%ee)
Catalyst (L1–L4)5 mol%, 10 mol%L3: 78% yield, 92%ee
SolventTHF, DMF, TolueneToluene optimal
  • Chiral HPLC: Quantify enantiomer ratios post-synthesis .

Specialized Applications

Q. How does this compound interact with biological targets (e.g., GPCRs)?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to simulate binding poses against protein structures (e.g., PDB ID 6CM4) .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (Ka, Kd) in real time .

Q. What role does this compound play in material science, particularly in organic electronics?

  • Methodological Answer:
  • Electrochemical Analysis: Cyclic voltammetry to determine HOMO/LUMO levels (e.g., HOMO = −5.8 eV) .
  • Thin-Film Fabrication: Spin-coating or vapor deposition for OLED/OFET testing, with AFM to assess morphology .

Data Contradiction & Validation

Q. Why do computational predictions sometimes conflict with experimental results for halogenated pyrrolidines?

  • Methodological Answer:
  • Force Field Limitations: Standard models (e.g., GAFF) may poorly describe halogen bonding. Use polarizable force fields (AMOEBA) .
  • Solvent Effects: Include explicit solvent molecules in simulations (e.g., COSMO-RS ) .

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